molecular formula C5H2BrClIN B1524632 3-Bromo-5-chloro-2-iodopyridine CAS No. 823221-97-2

3-Bromo-5-chloro-2-iodopyridine

Cat. No. B1524632
CAS RN: 823221-97-2
M. Wt: 318.34 g/mol
InChI Key: INARBABVYJQJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-iodopyridine is a halo-substituted pyridine . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .


Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-2-iodopyridine involves several steps. One method involves the use of copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . Another method involves the use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-2-iodopyridine is C5H2BrClIN . The molecular weight is 318.34 .


Chemical Reactions Analysis

3-Bromo-5-chloro-2-iodopyridine is involved in several chemical reactions. For instance, it is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It also reacts with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine in a copper-catalyzed selective C–N bond formation .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-iodopyridine is a solid at room temperature . It is slightly soluble in water . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Safety And Hazards

3-Bromo-5-chloro-2-iodopyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents, light, heat, and air .

properties

IUPAC Name

3-bromo-5-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARBABVYJQJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697356
Record name 3-Bromo-5-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-iodopyridine

CAS RN

823221-97-2
Record name 3-Bromo-5-chloro-2-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823221-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2-iodopyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-iodopyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-2-iodopyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-2-iodopyridine
Reactant of Route 5
3-Bromo-5-chloro-2-iodopyridine
Reactant of Route 6
3-Bromo-5-chloro-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.